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Compound of Interest

Compound Name:
Cys(Npys)-TAT (47-57), FAM-

labeled

Cat. No.: B12389599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 6-carboxyfluorescein

(FAM) fluorophore, a widely used green fluorescent dye in microscopy and other biological

applications. This document outlines its core spectral and physical properties, details

experimental protocols for its use in key microscopy techniques, and provides visual

representations of the underlying principles and workflows.

Core Specifications of FAM Fluorophore
FAM is a derivative of fluorescein, valued for its bright green fluorescence and compatibility

with standard microscopy equipment.[1][2] Its utility is defined by several key quantitative

parameters that dictate its performance in various applications.
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Property Value Notes

Excitation Maximum (λex) ~495 nm [1][3][4]

Emission Maximum (λem) ~520 nm [1][4][5]

Molar Extinction Coefficient (ε) ~83,000 cm⁻¹M⁻¹ [5][6]

Quantum Yield (Φ) >0.9 [1]

Recommended Laser Line 488 nm [7]

Common Filter Set FITC [1][7]

Photostability and pH Sensitivity:

FAM exhibits moderate photostability, meaning it is susceptible to photobleaching under

prolonged or intense light exposure.[2][8] Therefore, minimizing exposure times and using anti-

fade mounting media are recommended for imaging. The fluorescence intensity of FAM is also

pH-dependent, with a significant decrease in acidic conditions (below pH 7).[1] For optimal and

stable fluorescence, it is best used in a pH range of 7.5 to 8.5.[9]

Key Applications in Microscopy
Due to its spectral properties, FAM is a versatile fluorophore for various microscopy techniques,

including:

Fluorescence Microscopy: Routinely used for visualizing cells and tissues.[2]

Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific DNA

or RNA sequences within cells.[4]

Immunofluorescence (IF): For the detection and localization of specific proteins through

antibody labeling.[6][10]

Flow Cytometry: For the analysis and sorting of cells.[1]

Experimental Protocols
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Below are detailed methodologies for two of the most common applications of FAM in

microscopy: Fluorescence In Situ Hybridization (FISH) and Immunofluorescence (IF).

Fluorescence In Situ Hybridization (FISH) Protocol with
FAM-labeled Probes
This protocol provides a general workflow for the detection of specific nucleic acid sequences

in cells or tissues using a FAM-labeled probe.

1. Sample Preparation:

Fix cells or tissue sections with 4% paraformaldehyde in PBS for 10-20 minutes at room
temperature.[11][12]
Wash the samples twice with PBS.
Permeabilize the cells to allow probe entry. For cultured cells, this can be achieved with a
solution of 0.2% Triton X-100 in PBS for 5-10 minutes on ice.[10] For tissue sections,
treatment with pepsin (0.5 mg/ml in 0.01N HCl) at 37°C for 15 minutes can be used.[13]
Wash samples with 2xSSC (Saline-Sodium Citrate) buffer.
Dehydrate the samples through a series of ethanol washes (e.g., 70%, 90%, and 100%) for
1-2 minutes each and then air dry.[12][13]

2. Hybridization:

Prepare a hybridization buffer containing the FAM-labeled probe at the desired concentration
(e.g., 2.5 ng/µl).[4]
Denature the probe and the target DNA simultaneously by heating the slide at 75°C for 10
minutes.[13]
Incubate the slides in a humidified chamber at 37°C overnight to allow for hybridization.[12]

3. Post-Hybridization Washes:

Wash the slides in a series of increasingly stringent SSC buffers to remove the unbound and
non-specifically bound probe. A typical series might be:
2xSSC at 40°C for 5 minutes.[13]
0.1xSSC at 40°C for 5 minutes.[13]
2xSSC at 40°C for 5 minutes.[13]

4. Counterstaining and Mounting:
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Counterstain the nuclei with a DNA-specific stain such as DAPI (4',6-diamidino-2-
phenylindole).
Mount the coverslip using an anti-fade mounting medium.
Store the slides in the dark at 4°C until imaging.

5. Imaging:

Visualize the FAM signal using a fluorescence microscope equipped with a FITC filter set.

Immunofluorescence (IF) Protocol with FAM-conjugated
Antibodies
This protocol outlines the steps for detecting a target protein using a primary antibody followed

by a FAM-conjugated secondary antibody.

1. Sample Preparation:

Grow cells on sterile glass coverslips.
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
Wash the cells three times with PBS.
Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10-20 minutes to allow antibody
access to intracellular antigens.[6][10]

2. Blocking:

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS
with 5% normal goat serum or 1% BSA) for 1 hour at room temperature.[6]

3. Primary Antibody Incubation:

Dilute the primary antibody against the target protein to its optimal concentration in the
blocking buffer.
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or
overnight at 4°C.[14]

4. Secondary Antibody Incubation:

Wash the cells three times with PBS.
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Dilute the FAM-conjugated secondary antibody (which is specific for the primary antibody's
host species) in the blocking buffer.
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature,
protected from light.[6]

5. Counterstaining and Mounting:

Wash the cells three times with PBS.
Counterstain the nuclei with DAPI, if desired.
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

6. Imaging:

Image the slides on a fluorescence microscope using the appropriate filter set for FAM (e.g.,
FITC).

Visualizations
The following diagrams illustrate the fundamental principles and workflows associated with the

use of FAM fluorophore in microscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://en.wikipedia.org/wiki/Jablonski_diagram
https://www.creativebiomart.net/resource/principle-protocol-fluorescence-in-situ-hybridization-fish-protocol-342.htm
https://micro.magnet.fsu.edu/primer/java/jablonski/lightandcolor/index.html
https://micro.magnet.fsu.edu/primer/java/jablonski/lightandcolor/index.html
https://www.usbio.net/protocols/immunofluorescence
https://www.ossila.com/pages/jablonski-diagrams
https://evidentscientific.com/en/microscope-resource/tutorials/fluorescence/photobleaching
https://biotium.com/wp-content/uploads/2025/02/Basic-Protocols-for-Fluorescence-Detection-using-Secondary-Antibodies.pdf
https://www.rockland.com/resources/immunofluorescence-protocol/
https://www.creativebiolabs.net/immunofluorescence.htm
https://www.creative-bioarray.com/protocol/fluorescence-in-situ-hybridization-fish-Protocol.htm
https://www.creative-bioarray.com/protocol/fluorescence-in-situ-hybridization-fish-Protocol.htm
https://www.abyntek.com/wp-content/uploads/2025/05/Fluorescent-In-Situ-Hybridization-FISH-Protocol.pdf
https://www.thermofisher.com/tw/zt/home/life-science/cell-analysis/cell-analysis-learning-center/molecular-probes-school-of-fluorescence/imaging-basics/protocols-troubleshooting/protocols/immunolabeling-using-secondary-antibodies.html
https://www.thermofisher.com/tw/zt/home/life-science/cell-analysis/cell-analysis-learning-center/molecular-probes-school-of-fluorescence/imaging-basics/protocols-troubleshooting/protocols/immunolabeling-using-secondary-antibodies.html
https://www.benchchem.com/product/b12389599#fam-fluorophore-specifications-for-microscopy
https://www.benchchem.com/product/b12389599#fam-fluorophore-specifications-for-microscopy
https://www.benchchem.com/product/b12389599#fam-fluorophore-specifications-for-microscopy
https://www.benchchem.com/product/b12389599#fam-fluorophore-specifications-for-microscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12389599?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

